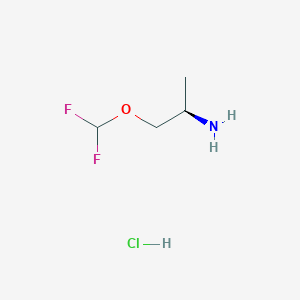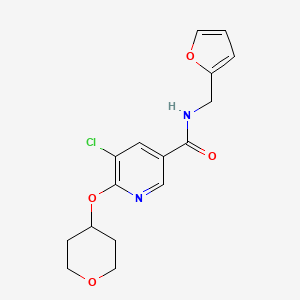
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . This particular compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. One common method includes the reaction of thiosemicarbazide with ethyl chloroacetate to form the thiadiazole ring . The resulting intermediate is then reacted with phenethylpiperidine-1-carboxamide under appropriate conditions to yield the final compound. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiadiazole ring. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases.
Applications De Recherche Scientifique
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring’s presence and strong aromaticity contribute to its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, disrupting their normal function and leading to therapeutic effects . For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide can be compared with other thiadiazole derivatives, such as:
Sulfamethoxazole: An antimicrobial agent used to treat bacterial infections.
Acetazolamide: A diuretic and anticonvulsant used to treat glaucoma and epilepsy.
Butazolamide: Another diuretic with similar applications to acetazolamide. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-2-16-20-21-17(24-16)15-9-12-22(13-10-15)18(23)19-11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOXPABHQRFUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)

![2-(4-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2421779.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2421780.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421783.png)




![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
![3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)

